molecular formula C8H10N2OS B1272579 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde CAS No. 900015-48-7

2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde

Cat. No.: B1272579
CAS No.: 900015-48-7
M. Wt: 182.25 g/mol
InChI Key: CFFWKLLEEVWNLE-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C8H10N2OS and its molecular weight is 182.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Sensor Construction and Analytical Applications

2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde derivatives have been found useful in sensor construction. For instance, pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl)hydrazone, a related compound, has been used as a neutral ionophore in the construction of an Er(III) membrane sensor. This sensor demonstrates high selectivity and suitability for analytical applications, including the direct monitoring of Er(III) in binary mixtures and indirect determination of fluoride ions in mouth wash preparations (Ganjali et al., 2007).

Synthesis of Novel Derivatives

These compounds are also used in the synthesis of novel chemical derivatives. For example, the synthesis of new 1,3,4-Oxadiazolecopper(II) derivatives from Thiosemicarbazone complexes has been documented. These derivatives are characterized by interesting structural and spectroscopic features, indicating potential for further chemical research and applications (Gómez-Saiz et al., 2003).

Studies in Molecular Structure and Isomerism

Research into the molecular structure and isomerism of similar compounds has been conducted. For instance, the rotational isomerism of pyrrolo[2,1-b]thiazole-5-carbaldehydes has been studied, providing insights into the structural dynamics of these molecules (Brindley et al., 1986).

Antimicrobial Activities

Compounds related to this compound have demonstrated antimicrobial activities. The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and the evaluation of their antimicrobial activities is an example of such research (Bayrak et al., 2009).

Synthesis of Heterocyclic Compounds

The compound is also involved in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. Studies have been conducted on synthesizing novel series of heterocyclic compounds like pyrrolidin-2-one derivatives and their evaluation for antibacterial activity (Patel & Patel, 2015).

Schiff Bases and Biological Activities

The formation of Schiff bases from compounds such as this compound and their biological activities have been a subject of interest. For example, the synthesis and characterization of novel chitosan Schiff bases based on heterocyclic moieties and their antimicrobial activity have been explored (Hamed et al., 2020).

Desulfurization in Oxidative Cyclization

The role of these compounds in desulfurization during oxidative cyclization has been studied. The conversion to 1,3,4-oxadiazole derivatives through this process demonstrates the chemical versatility of these compounds (Gómez-Saiz et al., 2002).

Photoinduced Reactivity Studies

Studies on photoinduced reactivity, like the investigation of radiationless decay processes of unnatural DNA bases involving pyrrole-2-carbaldehyde, provide insights into the photochemical stability of these compounds (Ghosh et al., 2021).

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . It has a hazard classification of Acute Tox. 4 Oral . The storage class code is 11 - Combustible Solids .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including binding to active sites or inducing conformational changes in the enzymes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with key signaling proteins, leading to altered cellular responses . Additionally, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This compound may act as an enzyme inhibitor or activator, depending on the context of the interaction . Furthermore, it can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional and translational processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it may act as a substrate or inhibitor for specific enzymes, thereby modulating the rate of metabolic reactions. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.

Properties

IUPAC Name

2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c11-6-7-5-9-8(12-7)10-3-1-2-4-10/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFWKLLEEVWNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377620
Record name 2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900015-48-7
Record name 2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.